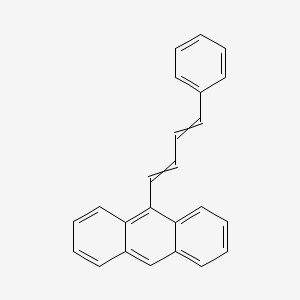![molecular formula C22H30N2O6Si B14238922 (Triethoxysilyl)methyl 4-[(E)-(4-ethoxyphenyl)diazenyl]benzoate CAS No. 442905-55-7](/img/structure/B14238922.png)
(Triethoxysilyl)methyl 4-[(E)-(4-ethoxyphenyl)diazenyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Triethoxysilyl)methyl 4-[(E)-(4-ethoxyphenyl)diazenyl]benzoate is an organosilicon compound that combines the properties of silanes and azo compounds. This compound is notable for its potential applications in various fields, including materials science, chemistry, and biology. The presence of both silane and azo groups in its structure allows it to participate in a wide range of chemical reactions, making it a versatile compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Triethoxysilyl)methyl 4-[(E)-(4-ethoxyphenyl)diazenyl]benzoate typically involves a multi-step process. One common method includes the following steps:
Diazotization: The starting material, 4-ethoxyaniline, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with methyl 4-hydroxybenzoate in an alkaline medium to form the azo compound.
Silylation: The resulting azo compound is reacted with triethoxysilane in the presence of a catalyst, such as platinum or palladium, to introduce the triethoxysilyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(Triethoxysilyl)methyl 4-[(E)-(4-ethoxyphenyl)diazenyl]benzoate can undergo various types of chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitro compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
(Triethoxysilyl)methyl 4-[(E)-(4-ethoxyphenyl)diazenyl]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with biological molecules.
Medicine: Explored for its potential as a photosensitizer in photodynamic therapy.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its ability to form strong bonds with various substrates.
Mechanism of Action
The mechanism of action of (Triethoxysilyl)methyl 4-[(E)-(4-ethoxyphenyl)diazenyl]benzoate involves its ability to form covalent bonds with other molecules through its silane and azo groups. The silane group can undergo hydrolysis and condensation reactions, leading to the formation of siloxane bonds. The azo group can participate in redox reactions, allowing the compound to act as a redox mediator in various chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
Similar Compounds
(Triethoxysilyl)methyl 4-[(E)-(4-methoxyphenyl)diazenyl]benzoate: Similar structure but with a methoxy group instead of an ethoxy group.
(Triethoxysilyl)methyl 4-[(E)-(4-chlorophenyl)diazenyl]benzoate: Contains a chloro group instead of an ethoxy group.
(Triethoxysilyl)methyl 4-[(E)-(4-nitrophenyl)diazenyl]benzoate: Contains a nitro group instead of an ethoxy group.
Uniqueness
The presence of the ethoxy group in (Triethoxysilyl)methyl 4-[(E)-(4-ethoxyphenyl)diazenyl]benzoate imparts unique properties, such as increased solubility in organic solvents and enhanced reactivity in certain chemical reactions. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
CAS No. |
442905-55-7 |
|---|---|
Molecular Formula |
C22H30N2O6Si |
Molecular Weight |
446.6 g/mol |
IUPAC Name |
triethoxysilylmethyl 4-[(4-ethoxyphenyl)diazenyl]benzoate |
InChI |
InChI=1S/C22H30N2O6Si/c1-5-26-21-15-13-20(14-16-21)24-23-19-11-9-18(10-12-19)22(25)27-17-31(28-6-2,29-7-3)30-8-4/h9-16H,5-8,17H2,1-4H3 |
InChI Key |
GQQLMXAAXNECAR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)OC[Si](OCC)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


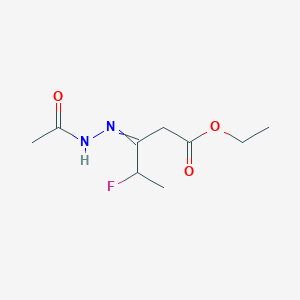
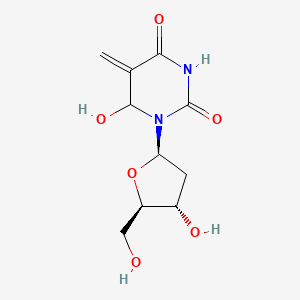
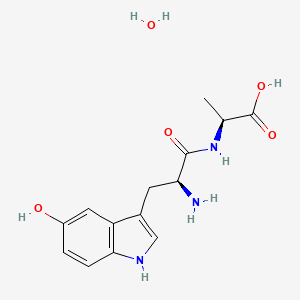
![3-(Benzyloxy)-5-[(4-ethenylphenyl)methoxy]benzoic acid](/img/structure/B14238874.png)

![Diethyl [(diphenylcarbamothioyl)sulfanyl]propanedioate](/img/structure/B14238886.png)
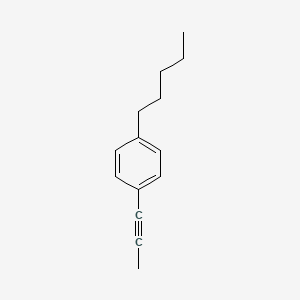
![4,7,7-Trimethyl-6-thiabicyclo[3.2.1]oct-4-ene](/img/structure/B14238894.png)
![4,8-Dimethyl-2-octadecyl-2-phosphabicyclo[3.3.1]nonane](/img/structure/B14238898.png)

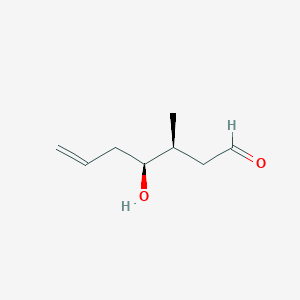
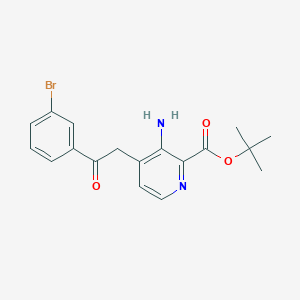
![4-[(E)-Phenyldiazenyl]phenyl pyridine-4-carboxylate](/img/structure/B14238916.png)
